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molecular formula C13H15NO2 B8631548 1-isopropyl-1H-indole-3-carboxylic acid methyl ester CAS No. 158574-86-8

1-isopropyl-1H-indole-3-carboxylic acid methyl ester

Cat. No. B8631548
M. Wt: 217.26 g/mol
InChI Key: BHVRISBZPKFTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157487B2

Procedure details

In DMF (8.0 ml) was suspended sodium hydride (60% in oil, 275.2 mg, 6.881 mmol). To the resulting suspension was added methyl indole-3-carboxylate (401.8 mg, 2.294 mmol) at 0° C. under stirring. After stirring for further 45 minutes at the same temperature, isopropyl iodide (0.34 ml, 3.440 mmol) was added to the reaction mixture. Stirring was then conducted for 1.5 hours at 0° C. and for 7 hours at room temperature. Water was added to the reaction mixture to terminate the reaction, followed by extraction with ethyl acetate. The extract was washed successively with 1N HCl and saturated saline, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (3:1, v/v) eluate fractions, methyl 1-isopropylindole-3-carboxylate (387.6 mg, 78%) was obtained as a light yellow oil.
Quantity
275.2 mg
Type
reactant
Reaction Step One
Quantity
401.8 mg
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4]1.[CH:16](I)([CH3:18])[CH3:17].O>CN(C=O)C>[CH:16]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14][CH3:15])=[O:13])=[CH:4]1)([CH3:18])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
275.2 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
401.8 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OC
Step Three
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with 1N HCl and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (3:1

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)N1C=C(C2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 387.6 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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